2-Fenil-2H-benzotriazol

Descripción general

Descripción

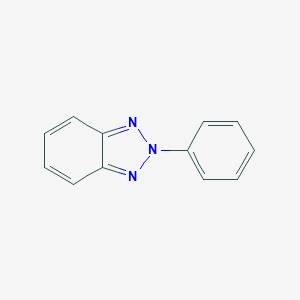

2-Phenyl-2H-benzotriazole is a chemical compound belonging to the class of benzotriazoles. Benzotriazoles are heterocyclic compounds containing a triazole ring fused to a benzene ring. The phenyl group attached to the second position of the triazole ring distinguishes 2-Phenyl-2H-benzotriazole from other benzotriazole derivatives. This compound is known for its stability and diverse applications in various fields, including chemistry, biology, and industry.

Aplicaciones Científicas De Investigación

2-Phenyl-2H-benzotriazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a stabilizer in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.

Industry: It serves as a corrosion inhibitor, UV stabilizer, and additive in polymers and coatings to enhance durability and performance.

Mecanismo De Acción

Target of Action

2-Phenyl-2H-benzotriazole primarily targets ultraviolet (UV) radiation, acting as a UV absorber . It is part of the phenolic benzotriazoles class, which are known for their UV absorption properties .

Mode of Action

The compound interacts with UV radiation through its benzotriazole building block . It absorbs harmful UV radiation and transforms it into less damaging forms of energy, such as heat . This interaction results in the protection of the material or substance it is incorporated into, from the damaging effects of UV radiation .

Biochemical Pathways

For instance, it can prevent the degradation of polymers and other materials caused by UV-induced reactions .

Pharmacokinetics

Given its use as a uv stabilizer in various materials, it is likely that its bioavailability is influenced by the specific environment and conditions it is used in .

Result of Action

The primary molecular effect of 2-Phenyl-2H-benzotriazole’s action is the absorption of UV radiation, which prevents UV-induced damage . On a cellular level, this can protect cells from the harmful effects of UV radiation, such as DNA damage and oxidative stress .

Action Environment

The action, efficacy, and stability of 2-Phenyl-2H-benzotriazole are influenced by various environmental factors. Its UV absorption properties make it particularly useful in environments with high UV radiation exposure . Furthermore, its effectiveness can be influenced by the specific material it is incorporated into, as well as the presence of other compounds that may interact with it .

Análisis Bioquímico

Biochemical Properties

2-Phenyl-2H-benzotriazole has been found to form intramolecular N–H∙∙∙N hydrogen bonds in the ground state . This property allows it to interact with various biomolecules, including enzymes and proteins, through hydrogen bonding. The nature of these interactions can significantly influence the biochemical reactions in which 2-Phenyl-2H-benzotriazole is involved .

Cellular Effects

These effects suggest that 2-Phenyl-2H-benzotriazole may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Phenyl-2H-benzotriazole is complex and multifaceted. It is known to form intramolecular hydrogen bonds, which can influence its interactions with other biomolecules . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of 2-Phenyl-2H-benzotriazole can change over time in laboratory settings. For instance, its fluorescence properties have been found to depend on substitutions at amino groups . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

It has been found to be oxidized at its alkyl side chains, leading to the formation of hydroxy and/or oxo function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2H-benzotriazole typically involves the reaction of o-phenylenediamine with nitrous acid, followed by the cyclization of the resulting diazonium salt. The reaction conditions often include acidic or basic environments to facilitate the formation of the triazole ring.

Industrial Production Methods: Industrial production of 2-Phenyl-2H-benzotriazole may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.

Análisis De Reacciones Químicas

Types of Reactions: 2-Phenyl-2H-benzotriazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzotriazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions (e.g., acidic, basic, or neutral environments).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Comparación Con Compuestos Similares

2-(2-Hydroxyphenyl)-2H-benzotriazole: Known for its UV-absorbing properties and used as a UV stabilizer.

2-(2-Hydroxy-5-methylphenyl)-2H-benzotriazole: Another UV absorber with similar applications in plastics and coatings.

2-(2-Hydroxy-5-tert-butylphenyl)-2H-benzotriazole: Used in industrial applications for its stability and UV protection.

Uniqueness: 2-Phenyl-2H-benzotriazole is unique due to its specific structural features, which confer distinct physicochemical properties. Its phenyl group enhances its stability and reactivity, making it a versatile compound in various applications. Compared to other benzotriazole derivatives, it offers a balance of stability, reactivity, and functional versatility, making it valuable in both research and industrial contexts.

Actividad Biológica

2-Phenyl-2H-benzotriazole (PBTA) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the benzotriazole family, which is known for its applications in various fields, including pharmaceuticals, agriculture, and materials science. The biological activity of PBTA is particularly notable in its potential as an anticancer agent, antiviral properties, and effects on environmental organisms.

Chemical Structure and Properties

The chemical structure of 2-Phenyl-2H-benzotriazole consists of a benzene ring fused with a triazole ring. This configuration contributes to its unique chemical reactivity and biological interactions. The molecule's planar conformation aids in its interaction with biological targets, influencing its pharmacological properties.

Table 1: Structural Characteristics of 2-Phenyl-2H-benzotriazole

| Property | Value |

|---|---|

| Molecular Formula | C13H10N4 |

| Molecular Weight | 226.24 g/mol |

| Melting Point | 114–116 °C |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research indicates that PBTA exhibits significant anticancer activity. A study demonstrated that derivatives of benzotriazole, including PBTA, were evaluated against various cancer cell lines. The mechanism of action is believed to involve the inhibition of critical enzymes involved in cancer cell proliferation.

Case Study: Anticancer Activity Against Breast Cancer Cells

In a comparative study, PBTA derivatives were tested against the T47D breast cancer cell line using the MTT assay. The results indicated that certain derivatives displayed cytotoxic effects comparable to etoposide, a standard chemotherapeutic agent. Notably, modifications to the benzotriazole structure enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Antiviral Activity

PBTA has also been investigated for its antiviral properties, particularly against the Respiratory Syncytial Virus (RSV). In vitro assays revealed that PBTA derivatives inhibited RSV infection effectively at micromolar concentrations while exhibiting low cytotoxicity in human primary cell lines.

Table 2: Antiviral Efficacy of PBTA Derivatives Against RSV

| Compound | IC50 (μM) | Cytotoxicity (CC50 μM) | Selectivity Index |

|---|---|---|---|

| PBTA Derivative 1 | 5.0 | >100 | 20 |

| PBTA Derivative 2 | 3.5 | >100 | 28.57 |

The selectivity index indicates that these compounds can be promising candidates for further development as antiviral agents targeting RSV .

Environmental Impact

Benzotriazoles, including PBTA, have raised concerns regarding their environmental impact due to their widespread use as UV stabilizers in plastics and personal care products. Studies have shown that these compounds can bioaccumulate and exert toxic effects on aquatic organisms such as Chlamydomonas reinhardtii and Daphnia magna. The interaction with human serum albumin (HSA) suggests potential endocrine-disrupting effects, highlighting the need for careful assessment of their ecological risks .

The biological activity of PBTA is largely attributed to its ability to interact with various biological targets:

- Anticancer Mechanism : Inhibition of cytochrome P450 enzymes involved in steroid biosynthesis has been suggested as a mechanism by which PBTA exerts its anticancer effects .

- Antiviral Mechanism : Compounds like PBTA may interfere with viral entry or replication processes by disrupting interactions between viral proteins and host cell receptors .

Propiedades

IUPAC Name |

2-phenylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-6-10(7-3-1)15-13-11-8-4-5-9-12(11)14-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRLKUOFBZMRBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172693 | |

| Record name | 2H-Benzotriazole, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1916-72-9 | |

| Record name | 2H-Benzotriazole, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Benzotriazole, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2-phenyl-2H-benzotriazole in organic solar cells?

A: Research suggests that 2-phenyl-2H-benzotriazole shows promise as an acceptor building block in organic photovoltaic devices. Specifically, incorporating it into donor-acceptor oligomers and polymers has demonstrated potential for creating efficient organic solar cells. [, ]

Q2: How does the film formation process influence the performance of 2-phenyl-2H-benzotriazole-based organic solar cells?

A: Studies indicate that the morphology of the absorber layer, significantly influenced by deposition conditions like drying time and temperature, plays a crucial role in the performance of these solar cells. Optimizing these conditions is vital for achieving efficient devices. []

Q3: What is the impact of adding processing additives like 1,8-diiodooctane (DIO) to 2-phenyl-2H-benzotriazole-based organic solar cells?

A: Research has shown that incorporating DIO as a processing additive can significantly enhance the fill factor and power conversion efficiency of these solar cells. This improvement is attributed to a finer bulk morphology in the active layer and enhanced polymer aggregation, leading to better photon harvesting. []

Q4: What is the molecular conformation of 2-phenyl-2H-benzotriazole?

A: The conformation of 2-phenyl-2H-benzotriazole, particularly the arrangement around the single bond connecting the benzotriazole and phenyl rings, has been investigated using X-ray diffraction and NMR spectroscopy, both in solution and solid state. These studies, corroborated by computational methods like ab initio calculations, provide valuable insights into the molecule's three-dimensional structure. []

Q5: Are there alternative synthesis pathways for 2-phenyl-2H-benzotriazole derivatives?

A: Yes, novel synthetic routes have been developed for specific derivatives like 4-hydroxy-2-phenyl-2H-benzotriazoles. These new methods can potentially offer advantages in terms of yield, purity, and accessibility of specific isomers. []

Q6: How does the introduction of substituents affect the fluorescence properties of 2-phenyl-2H-benzotriazole derivatives?

A: Research on fluorescent 2-phenyl-2H-benzotriazole dyes indicates that incorporating proton-donating substituents can significantly modulate their fluorescence properties. This modification highlights the potential for tailoring the compound's optical characteristics for specific applications. []

Q7: How does the structure of 2-phenyl-2H-benzotriazole relate to its function in material applications?

A: Understanding the relationship between the structure and properties of 2-phenyl-2H-benzotriazole is crucial for its effective utilization. For instance, the planar conformation of the molecule, as revealed by structural studies, can influence its packing behavior in the solid state, impacting its charge transport properties in organic electronic devices. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.